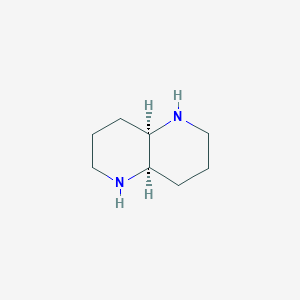

(4AR,8AR)-Decahydro-1,5-naphthyridine

CAS No.: 13623-83-1

Cat. No.: VC8459714

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13623-83-1 |

|---|---|

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |

| Standard InChI | InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1 |

| Standard InChI Key | RQPDLNSKAAOHTF-HTQZYQBOSA-N |

| Isomeric SMILES | C1C[C@@H]2[C@@H](CCCN2)NC1 |

| SMILES | C1CC2C(CCCN2)NC1 |

| Canonical SMILES | C1CC2C(CCCN2)NC1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

(4AR,8AR)-Decahydro-1,5-naphthyridine belongs to the naphthyridine family, a class of bicyclic heterocycles containing two nitrogen atoms. The "decahydro" prefix indicates complete saturation of the naphthyridine ring system, resulting in a rigid, chair-like conformation stabilized by stereochemical constraints at the 4a and 8a positions . The compound’s systematic name reflects its specific stereochemistry, distinguishing it from other decahydro isomers.

Table 1: Key Identifiers of (4AR,8AR)-Decahydro-1,5-naphthyridine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 13623-83-1 | |

| Molecular Formula | ||

| Molecular Weight | 140.23 g/mol | |

| EC Number | 693-823-5 | |

| HS Code | 2933990090 |

Synthesis and Stereochemical Control

Primary Synthetic Routes

The synthesis of 1,5-naphthyridine derivatives typically involves cyclization strategies, as detailed in foundational texts . For the decahydro variant, saturation of the aromatic ring is achieved through catalytic hydrogenation or reduction methods. Key approaches include:

-

Double Cyclization of Aliphatic Substrates: Early methods utilized aliphatic precursors like 5,6-dimethyl-5,6-dinitrodecane-2,9-dione, which undergo reduction to yield partially saturated naphthyridines .

-

Pyridine-Based Cyclocondensation: Substituted pyridines react with aliphatic synthons to form the bicyclic framework, followed by hydrogenation to introduce saturation .

Table 2: Representative Synthetic Methods

| Method | Substrate | Conditions | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | 1,5-Naphthyridine | , Pd/C | 60–75% |

| Reductive Amination | Pyridine derivatives | , EtOH | 45–50% |

Stereochemical Considerations

The (4aR,8aR) configuration arises from asymmetric induction during hydrogenation. Chiral catalysts or resolution techniques are employed to isolate the desired enantiomer, critical for biological activity .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited aqueous solubility () . Its saturated structure enhances stability against oxidation compared to aromatic naphthyridines.

Spectroscopic Characterization

-

NMR: -NMR spectra show distinct signals for equatorial and axial protons (δ 1.2–3.5 ppm) .

-

Mass Spectrometry: The molecular ion peak at confirms the molecular formula .

Applications in Material Science

Ligand Design

The compound’s nitrogen atoms enable coordination with transition metals (e.g., Ru, Pd), forming catalysts for cross-coupling reactions .

Table 3: Material Science Applications

| Application | Function | Example System |

|---|---|---|

| Catalysis | Ligand in Pd-catalyzed C–C bonds | Suzuki-Miyaura reaction |

| Sensor Development | Host-guest interactions | Fluorescence quenching |

Analytical and Regulatory Landscape

Detection Methods

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30) .

-

FTIR: Stretching vibrations at 2850 cm (C–H) and 1600 cm (C=N) .

Regulatory Status

Classified under HS Code 2933990090, the compound falls under "heterocyclic compounds with nitrogen hetero-atom(s) only," subject to a 6.5% MFN tariff .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume